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molecular formula C9H10ClNO2 B1590914 Ethyl 2-chloro-6-methylnicotinate CAS No. 39073-14-8

Ethyl 2-chloro-6-methylnicotinate

Cat. No. B1590914
M. Wt: 199.63 g/mol
InChI Key: MRPGVPAVDMEQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05493028

Procedure details

To a mixture of 20 mL of toluene, 0.5 g of potassium acetate, 0.7 ml of triethylamine, and 4.25 g (40 mmol) of ethyl cyanoacetate at 5° C. were added dropwise 7.28 g (40 mmol) of ethyl 2,2-dichlorocyanoacetate. The resulting mixture was stirred at 5° C. for 30 min., and methyl vinyl ketone (4.2 g, 60 mmol) was added via a syringe pump in 1 h. After stirring at room temperature for 6 hours, 6.2 mL (80 mmol) of DMF was added, followed by slow addition of PCl3 (11 g, 80 mmol). Anhydrous HCl gas was bubbled in for 10 min., while keeping the reaction temperature around 65° C. After being heated at 80° C. for 1 hour, the reaction mixture was cooled, quenched with aqueous ammonium hydroxide, extracted with toluene, washed with 5% NaHCO3, and dried over MgSO4. Distillation afforded 5.83 g of the title compound. (36% yield, 112°-15° C./0.2 mm Hg).
Name
ethyl 2,2-dichlorocyanoacetate
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
reactant
Reaction Step Four
Name
potassium acetate
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
4.25 g
Type
reactant
Reaction Step Five
Quantity
0.7 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[K+].[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:7].[Cl:14]C(C#N)(Cl)C(OCC)=O.[CH:24]([C:26]([CH3:28])=O)=[CH2:25].CN(C=O)C.P(Cl)(Cl)Cl>C(N(CC)CC)C.C1(C)C=CC=CC=1>[Cl:14][C:6]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:25][CH:24]=[C:26]([CH3:28])[N:7]=1 |f:0.1|

Inputs

Step One
Name
ethyl 2,2-dichlorocyanoacetate
Quantity
7.28 g
Type
reactant
Smiles
ClC(C(=O)OCC)(Cl)C#N
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Five
Name
potassium acetate
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
4.25 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Anhydrous HCl gas was bubbled in for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction temperature around 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After being heated at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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